6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminobenzothiazole with cyclohexadienone derivatives. One common method includes the condensation reaction between 2-aminobenzothiazole and cyclohexadienone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 5-Nitro-1,2-benzothiazol-3-amine
- 6-[[(1,3,3-trimethylnorbornan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to form stable complexes with metals and its diverse reactivity profile make it a valuable compound in various research fields .
Properties
CAS No. |
497859-08-2 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-yliminomethyl)phenol |
InChI |
InChI=1S/C14H10N2OS/c17-12-7-3-1-5-10(12)9-15-14-11-6-2-4-8-13(11)18-16-14/h1-9,17H |
InChI Key |
KGSGLUQOGYJLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NSC3=CC=CC=C32)O |
Origin of Product |
United States |
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